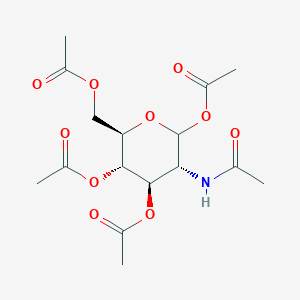
5-(1,1-Dimethylheptyl)resorcinol
説明
Synthesis Analysis
The synthesis of complex organic compounds like 5-(1,1-Dimethylheptyl)resorcinol often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. Innovative synthetic pathways have been developed for related compounds, utilizing catalytic processes and aiming for high yields and selectivity under environmentally benign conditions. For instance, the synthesis of 5-hydroxymethylfurfural (HMF) from carbohydrates demonstrates the potential for generating value-added chemicals from biomass-derived platform chemicals (Fan, Verrier, Queneau, & Popowycz, 2019).
Molecular Structure Analysis
The molecular structure of 5-(1,1-Dimethylheptyl)resorcinol can be elucidated through advanced spectroscopic techniques, such as NMR, IR, and mass spectrometry. Computational studies also play a crucial role in understanding the conformational preferences and energetics of such molecules. For related compounds, computational studies have identified patterns in conformational preferences and molecular properties, highlighting the significance of intramolecular hydrogen bonding in determining these aspects (Mammino, 2019).
Chemical Reactions and Properties
5-(1,1-Dimethylheptyl)resorcinol participates in various chemical reactions, reflecting its reactivity and functional group compatibility. Research on related compounds, such as unsymmetrically substituted 5,7-dihydroxycoumarins, provides insights into selective modification reactions and the factors influencing regioselectivity, which are relevant for designing synthetic routes for structurally complex molecules (Fatykhov, Chupakhin, Inyutina, & Khalymbadzha, 2020).
Physical Properties Analysis
The physical properties of 5-(1,1-Dimethylheptyl)resorcinol, including melting point, boiling point, solubility, and crystalline structure, are essential for its practical applications and handling. These properties are determined by the compound's molecular structure and intermolecular forces. Research on related molecules provides a framework for understanding how structural features influence physical properties and how these properties can be tailored for specific applications.
Chemical Properties Analysis
The chemical properties of 5-(1,1-Dimethylheptyl)resorcinol, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for its functionalization and application in synthesis. Studies on the chemical reactivity of related compounds, like N,N-dimethyl enaminones, highlight the versatility of these molecules as building blocks for synthesizing a wide range of biologically active heterocyclic compounds (Gaber, Bagley, Muhammad, & Gomha, 2017).
科学的研究の応用
Antioxidant Properties
Alkylresorcinols, including derivatives like 5-(1,1-Dimethylheptyl)resorcinol, have been studied for their antioxidant capabilities. These compounds are known to protect polyunsaturated fatty acids against peroxidation, a critical function given the importance of these fatty acids in biological membranes and the human diet. Despite their structural limitations for active hydrogen donation, alkylresorcinols' ability to scavenge peroxyl radicals, which propagate lipid oxidation, has been a point of interest. This feature underlines the potential use of such compounds in preserving the integrity of lipid-rich foods and possibly in therapeutic contexts to mitigate oxidative stress-related conditions (Kamal-Eldin et al., 2001).
Cytotoxic and Antitumor Activities
The exploration of resorcinolic lipids for their cytotoxic and antitumor potentials has been a compelling area of research. Notably, derivatives isolated from various natural sources have shown remarkable cytotoxic activity against different cancer cell lines. These findings support the hypothesis that resorcinolic lipids might serve as a basis for developing new anticancer agents. For instance, compounds isolated from the seeds of Iris bungei Maxim and Ardisia gigantifolia have demonstrated significant cytotoxicity, suggesting their potential in cancer therapy (Lin et al., 2011); (Liu et al., 2009).
Synthesis and Chemical Reactions
The chemical synthesis of functionalized resorcinols has significant implications for material science and pharmaceuticals. Innovative methods, such as microwave-assisted methylation and rhodium-catalyzed [5+1] cycloaddition reactions, enable the efficient production of derivatives with diverse functional groups. These advancements open avenues for creating novel materials and drugs by leveraging the unique properties of resorcinol derivatives (Lui et al., 2016); (Brancour et al., 2010).
Safety And Hazards
The safety data sheet for 5-(1,1-Dimethylheptyl)resorcinol indicates that it may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
特性
IUPAC Name |
5-(2-methyloctan-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-8-15(2,3)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBGUJWRDDDVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205020 | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1-Dimethylheptyl)resorcinol | |
CAS RN |
56469-10-4 | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56469-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056469104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylheptyl)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Q & A
Q1: What is the significance of 5-(1,1-Dimethylheptyl)resorcinol in organic synthesis?
A1: 5-(1,1-Dimethylheptyl)resorcinol serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules like cannabinoid derivatives. For example, it acts as a key intermediate in the synthesis of deuterated dexanabinol, a non-psychotropic cannabinoid investigated for its neuroprotective properties [].
Q2: What is a common reaction involving 5-(1,1-Dimethylheptyl)resorcinol?
A2: A prominent reaction involving 5-(1,1-Dimethylheptyl)resorcinol is its alkylation with various reagents. Studies have demonstrated its efficient alkylation using boron trifluoride etherate on alumina as a catalyst. This reaction with compounds like 1-methyl-2-cyclohexen-1-ol and 1-thioxolanyl-2-cyclohexenol yields a range of derivatives with potential biological activities [, , , ].
Q3: How does the alkyl chain length in 5-alkylresorcinols affect their reactivity?
A3: Research indicates that the length of the alkyl chain at the 5-position of resorcinol can influence its reactivity. Specifically, studies comparing the yields of 3,4,5,6-Tetrahydro-7-hydroxy-2-(1,3-dithian-2-yl)-9-alkyl-2,6-methano-2H-1-benzoxocin derivatives, synthesized via boron trifluoride etherate-catalyzed reactions, revealed a trend. The yield increased with increasing alkyl chain length: 5-pentylresorcinol yielded more product than 5-methylresorcinol, and 5-(1,1-dimethylheptyl)resorcinol provided the highest yield []. This suggests that steric factors related to the alkyl chain length play a role in the reaction's efficiency.
Q4: Are there alternative catalysts for reactions involving 5-(1,1-Dimethylheptyl)resorcinol?
A4: Yes, besides boron trifluoride etherate on alumina, researchers have explored other catalytic systems. For instance, boron trifluoride etherate alone has been successfully employed to catalyze the formation of 3,4,5,6-Tetrahydro-7-hydroxy-2-(1,3-dithian-2-yl)-9-alkyl-2,6-methano-2H-1-benzoxocin derivatives from 5-alkylresorcinols and 1-thioxolanyl-2-cyclohexenol []. This suggests that different catalysts can promote the desired transformations, offering flexibility in reaction optimization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)
![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)








